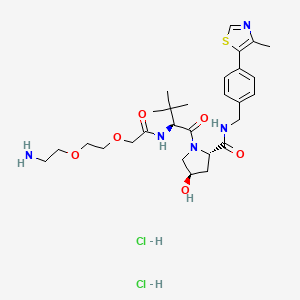
(S,R,S)-AHPC-PEG2-NH2 (dihydrochloride)
概要
説明
(S,R,S)-AHPC-PEG2-NH2 (dihydrochloride) is a synthetic peptide that has been used in a variety of scientific research applications. This peptide has been studied for its potential biological activity, biochemical and physiological effects, and mechanism of action. It is a small molecule that is stable in aqueous solutions and has a high affinity for hydrophobic surfaces. This peptide has been used in in vitro and in vivo studies and has been found to have a number of advantages and limitations for lab experiments. In
科学的研究の応用
((S,R,S)-AHPC-PEG2-NH2 (dihydrochloride))-AHPC-PEG2-NH2 (dihydrochloride) has been used in a variety of scientific research applications. These applications include in vivo and in vitro studies.
In Vivo
In vivo studies of ((S,R,S)-AHPC-PEG2-NH2 (dihydrochloride))-AHPC-PEG2-NH2 (dihydrochloride) have been conducted in animal models. These studies have focused on the peptide’s ability to modulate the immune system, reduce inflammation, and protect against oxidative stress. The peptide has also been studied for its potential therapeutic effects in a variety of diseases, including cancer, diabetes, and cardiovascular disease.
In Vitro
In vitro studies of ((S,R,S)-AHPC-PEG2-NH2 (dihydrochloride))-AHPC-PEG2-NH2 (dihydrochloride) have been conducted in cell culture models. These studies have focused on the peptide’s ability to modulate cell signaling pathways, inhibit cell proliferation, and induce apoptosis. The peptide has also been studied for its potential therapeutic effects in a variety of diseases, including cancer, diabetes, and cardiovascular disease.
作用機序
Target of Action
The primary target of VH 032 - Linker 12, also known as (S,R,S)-AHPC-PEG2-NH2 (dihydrochloride), is the von Hippel-Lindau (VHL) protein . The VHL protein plays a crucial role in cellular response to hypoxia and is involved in the ubiquitin-proteasome system .
Mode of Action
VH 032 - Linker 12 acts as a VHL/HIF-1α interaction inhibitor . It is used in the recruitment of the VHL protein, effectively inhibiting the interaction between VHL and HIF-1α . This compound can be connected to the ligand for a target protein (e.g., BCR-ABL1) by a linker to form PROTACs .
Biochemical Pathways
The compound affects the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . By inhibiting the interaction between VHL and HIF-1α, it disrupts the normal degradation of HIF-1α, leading to its accumulation . This can initiate a hypoxic response, affecting various downstream pathways related to cell survival, angiogenesis, and metabolism .
Pharmacokinetics
Factors such as solubility, stability, and molecular weight can influence how well the compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .
Result of Action
The inhibition of VHL/HIF-1α interaction by VH 032 - Linker 12 leads to the accumulation of HIF-1α . This can trigger a hypoxic response in cells, leading to the upregulation of various genes related to cell survival, angiogenesis, and metabolism . In the context of PROTACs, this compound can lead to the degradation of specific target proteins, such as BCR-ABL1 .
生物活性
((S,R,S)-AHPC-PEG2-NH2 (dihydrochloride))-AHPC-PEG2-NH2 (dihydrochloride) has been found to have a number of biological activities. These activities include immunomodulation, anti-inflammatory, and antioxidant effects. The peptide has also been found to have anti-tumor, anti-diabetic, and anti-atherosclerotic activities.
Biochemical and Physiological Effects
((S,R,S)-AHPC-PEG2-NH2 (dihydrochloride))-AHPC-PEG2-NH2 (dihydrochloride) has been found to have a number of biochemical and physiological effects. These effects include modulation of cell signaling pathways, inhibition of cell proliferation, and induction of apoptosis. The peptide has also been found to modulate the immune system, reduce inflammation, and protect against oxidative stress.
実験室実験の利点と制限
((S,R,S)-AHPC-PEG2-NH2 (dihydrochloride))-AHPC-PEG2-NH2 (dihydrochloride) has a number of advantages and limitations for lab experiments. The peptide is stable in aqueous solutions and has a high affinity for hydrophobic surfaces, making it suitable for use in in vitro studies. The peptide is also suitable for use in in vivo studies, as it can be administered orally or intravenously. However, the peptide is not suitable for use in high-throughput screening assays, as it is not a small molecule.
将来の方向性
For research include further studies of the peptide’s mechanism of action, biological activity, and biochemical and physiological effects. Additionally, further studies of the peptide’s potential therapeutic effects in a variety of diseases, including cancer, diabetes, and cardiovascular disease, should be conducted. Other future directions for research include the development of new synthesis methods for the peptide and the development of new formulations for in vivo administration. Finally, further studies of the peptide’s potential for use in high-throughput screening assays should be conducted.
合成法
((S,R,S)-AHPC-PEG2-NH2 (dihydrochloride))-AHPC-PEG2-NH2 (dihydrochloride) is synthesized by a two-step process. First, a peptide bond is formed between two amino acids, glycine and lysine, using a coupling reagent such as dicyclohexylcarbodiimide (DCC). The peptide is then reacted with a polyethylene glycol (PEG) molecule to form the final peptide, ((S,R,S)-AHPC-PEG2-NH2 (dihydrochloride))-AHPC-PEG2-NH2 (dihydrochloride). The PEG molecule is used to increase the solubility of the peptide in aqueous solutions. The peptide is then purified and isolated by preparative HPLC and characterized by mass spectrometry.
特性
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N5O6S.2ClH/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29;;/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35);2*1H/t21-,22+,25-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDIGXLPWYVAKX-OTCWRJAQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43Cl2N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,R,S)-AHPC-PEG2-NH2 (dihydrochloride) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



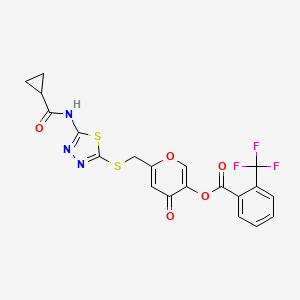
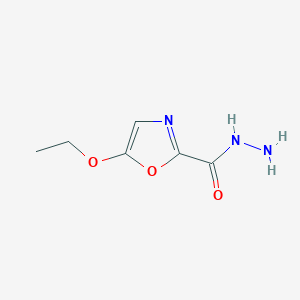
![N-benzyl-4-((1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/no-structure.png)
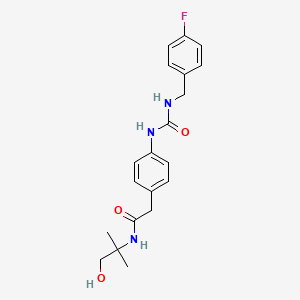
![2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2741977.png)
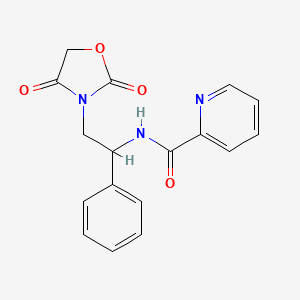
![1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2741983.png)
![2-Chloro-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]propanamide](/img/structure/B2741984.png)
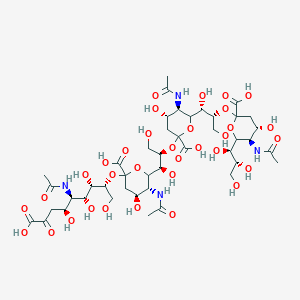
![(3,5-Dimethyl-1H-pyrazol-4-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2741986.png)
![N-(4-methylbenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2741988.png)
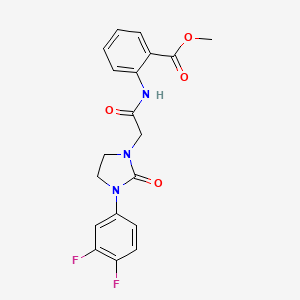
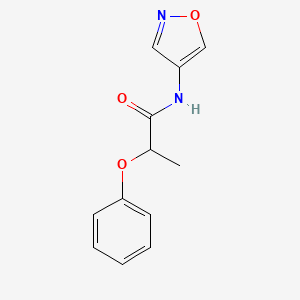
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2741993.png)